molecular formula C16H24ClNO5 B5089741 N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]butan-1-amine;oxalic acid

N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]butan-1-amine;oxalic acid

Cat. No.: B5089741
M. Wt: 345.8 g/mol
InChI Key: QDXUCVHAHUYYLV-UHFFFAOYSA-N
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Description

N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]butan-1-amine;oxalic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a phenoxy group substituted with chlorine and methyl groups, linked to an ethyl chain and a butan-1-amine moiety. The presence of oxalic acid further adds to its chemical complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]butan-1-amine typically involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate ethylating agent to form the intermediate 2-(4-chloro-3,5-dimethylphenoxy)ethyl compound. This intermediate is then reacted with butan-1-amine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]butan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (potassium permanganate), reducing agents (lithium aluminum hydride), and nucleophiles (hydroxide ions). The reactions are typically conducted under controlled temperatures and pressures to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]butan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]butan-1-amine involves its interaction with specific molecular targets. The phenoxy group and the amine moiety play crucial roles in binding to target proteins or enzymes, modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and microbial inhibition.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-N-(3-chloro-2-methylphenyl)amine: This compound shares a similar phenoxyethyl structure but differs in the substitution pattern on the phenyl ring.

    2-(4-chloro-3,5-dimethylphenoxy)ethyl N-(3-(methylthio)phenyl)carbamate: Another related compound with a carbamate group instead of an amine.

Uniqueness

N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]butan-1-amine stands out due to its specific substitution pattern and the presence of oxalic acid, which may confer unique chemical and biological properties

Properties

IUPAC Name

N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO.C2H2O4/c1-4-5-6-16-7-8-17-13-9-11(2)14(15)12(3)10-13;3-1(4)2(5)6/h9-10,16H,4-8H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXUCVHAHUYYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOC1=CC(=C(C(=C1)C)Cl)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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